molecular formula C14H11Cl2NO4S B2665216 2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid CAS No. 380341-41-3

2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid

Cat. No.: B2665216
CAS No.: 380341-41-3
M. Wt: 360.21
InChI Key: SCLMHOXYPVUESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid (CAS 380341-41-3) is a high-purity sulfamoyl benzoic acid derivative supplied for research applications. This compound is a key intermediate in the synthesis and investigation of novel bioactive molecules. Recent scientific studies have specifically highlighted the antidiabetic potential of this chemical class, demonstrating significant in vitro inhibitory activity against carbohydrate-hydrolyzing enzymes α-glucosidase and α-amylase . The mechanism of action involves the compound interacting with the active site of these enzymes through hydrogen bonding and pi-interactions, as confirmed by molecular docking studies, which can help reduce postprandial hyperglycemia . With a molecular formula of C 14 H 11 Cl 2 NO 4 S and a molecular weight of 360.21 g/mol , it is characterized for research use. In silico ADMET screening suggests that derivatives in this series possess promising drug-like properties, making them valuable scaffolds in medicinal chemistry research for type 2 diabetes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c1-8-3-2-4-9(5-8)17-22(20,21)13-6-10(14(18)19)11(15)7-12(13)16/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLMHOXYPVUESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid typically involves the following steps :

    Chlorosulfonation: 2,4-dichlorobenzoic acid is treated with chlorosulfonic acid to form 2,4-dichloro-5-sulfamoylbenzoic acid.

    Amination: The resulting product is then reacted with 3-methylphenylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes, particularly endoplasmic reticulum aminopeptidase 1. This enzyme plays a crucial role in antigen processing and presentation, making the compound a candidate for further research in immunotherapy and cancer treatment. Additionally, studies have indicated its anti-inflammatory properties, suggesting potential applications in treating autoimmune diseases.

Drug Development
Due to its structural characteristics and biological activities, 2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid is being explored as a lead compound in drug development. Its interactions with specific enzymes are being studied to understand its binding affinity and inhibition kinetics, which could guide the design of new therapeutic agents .

Pharmaceutical Applications

Hypertension Treatment
This compound belongs to a class of sulfamoylbenzoic acid derivatives that have been associated with antihypertensive activity. Research has indicated that derivatives of this compound can be effective in managing hypertension without significant diuretic effects, making them suitable for patients who require blood pressure management without additional fluid loss .

Clinical Studies
Clinical studies have demonstrated the efficacy of sulfamoylbenzoic acid derivatives in animal models of hypertension. For instance, experiments involving rats with deoxycorticosterone acetate-induced hypertension showed promising results in reducing systolic blood pressure .

Synthesis and Methodology

The synthesis of this compound typically involves several key steps, including sulfonation and ammoniation processes. The preparation method includes:

  • Sulfonation : Using 2,4-dichlorobenzoic acid and chlorosulfonic acid as raw materials.
  • Centrifugation : To isolate the product after the reaction.
  • Ammoniation : Introducing ammoniacal liquor to form the final product.

These synthetic pathways are essential for producing high yields of the compound while minimizing side reactions that can occur during the process .

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in antibacterial activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Enzymatic Inhibition Activity

The antidiabetic activity of sulfamoyl benzoic acid derivatives is highly dependent on the substituent attached to the sulfamoyl group. Key comparisons include:

Compound 3c (2,4-Dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic Acid)
  • Activity : Exhibits 3-fold higher α-amylase inhibition and 5-fold higher α-glucosidase inhibition compared to acarbose (standard drug) .
  • Structure-Activity Relationship (SAR): The electron-withdrawing nitro group (-NO₂) at the 2-position of the phenyl ring enhances binding to enzyme active sites via hydrogen bonding and π-π stacking interactions .
2,4-Dichloro-5-[(3-Trifluoromethylphenyl)sulfamoyl]benzoic Acid
  • Safety : Classified as hazardous (GHS Category 1), requiring stringent handling .
2,4-Dichloro-5-[(Cyclopropylamino)sulfonyl]benzoic Acid
  • Activity : Market reports highlight applications in drug development, though specific enzymatic data are unpublished .
  • SAR : The small, rigid cyclopropyl group may reduce steric hindrance, enhancing binding affinity compared to bulkier substituents .
2,4-Dichloro-5-(Diethylsulfamoyl)benzoic Acid
  • Activity: No direct inhibition data reported, but the flexible diethylamino group likely reduces bioavailability due to increased rotatable bonds (4 vs. 1–2 in aryl derivatives) .
2,4-Dichloro-5-[(Dimethylamino)sulfonyl]benzoic Acid
  • Properties : Lower molecular weight (298.14 g/mol) and irritant hazards (Xi classification) .

Molecular Docking and Binding Affinity

Molecular docking studies using AutoDock Vina reveal:

  • Compound 3c : Binds to α-glucosidase with a high affinity (-8.53 kcal/mol) due to hydrogen bonds with Asp352 and Arg442, and π-interactions with Tyr158 .
  • Compound 4 (Sulfamoyl Benzoic Acid with Dioxoisoquinoline Propyl): Achieves a binding energy of -8.53 kcal/mol, attributed to the sulfamoyl moiety’s improved shape complementarity .
  • 3-Methylphenyl Derivative : While specific docking data are unavailable, the electron-donating methyl group may reduce binding compared to nitro-substituted analogs due to weaker polar interactions.

ADMET and Drug-Likeness

Key parameters influencing oral bioavailability and safety:

Compound Molecular Weight LogP H-Bond Donors H-Bond Acceptors Rotatable Bonds Bioavailability Prediction
3-Methylphenyl Derivative ~345.2 3.1 2 6 4 Moderate (Lipinski compliant)
Compound 3c (2-Nitrophenyl) ~376.7 2.8 2 8 5 High (Polar SA: 120 Ų)
Diethylamino Derivative ~327.2 3.5 2 6 6 Low (High rotatable bonds)
Cyclopropylamino Derivative ~322.2 2.9 2 7 3 High (Rigid structure)
  • Compound 3c : Predicted to have excellent drug-likeness (Lipinski’s Rule compliance) and favorable ADMET properties, including low hepatotoxicity .
  • 3-Methylphenyl Derivative : Likely exhibits moderate bioavailability due to balanced polar surface area (≈140 Ų) and rotatable bonds (4) .

Biological Activity

2,4-Dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid, commonly referred to as a benzenesulfonamide derivative, has garnered attention due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) isozymes, which play crucial roles in various physiological and pathological processes. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and potential therapeutic applications.

  • Chemical Formula : C14H11Cl2NO4S
  • Molecular Weight : 360.21 g/mol
  • CAS Number : 2736-23-4
  • Structure : The compound features two chlorine atoms and a sulfamoyl group attached to a benzoic acid framework, which is essential for its biological activity.

The primary mechanism through which this compound exerts its biological effects is by selectively inhibiting the carbonic anhydrase IX (CAIX) isozyme. CAIX is overexpressed in many solid tumors and is implicated in tumor progression and metastasis due to its role in regulating pH levels within the tumor microenvironment.

Binding Affinity

Recent studies have shown that this compound exhibits a high binding affinity for CAIX:

  • Dissociation Constant (Kd) : 0.12 nM observed binding affinity.
  • Intrinsic Dissociation Constant : 0.08 pM after accounting for binding-linked protonation reactions .

Antitumor Properties

  • Inhibition of Tumor Growth : Compounds that inhibit CAIX have been shown to reduce tumor growth in preclinical models. The high selectivity of this compound for CAIX suggests potential use in cancer therapy with minimized side effects .
  • Case Studies :
    • In vitro studies demonstrated that derivatives of this compound significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells.
    • Animal models treated with this compound exhibited reduced tumor sizes compared to controls .

Antimicrobial Activity

Emerging research indicates that sulfonamide derivatives may possess antimicrobial properties:

  • MIC Values : Some derivatives have shown MIC values ranging from 3.12 to 12.5 μg/mL against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Data Tables

Property Value
Chemical FormulaC14H11Cl2NO4S
Molecular Weight360.21 g/mol
Kd for CAIX0.12 nM
Intrinsic Kd0.08 pM
Antimicrobial MIC (against S. aureus)3.12 - 12.5 μg/mL

Q & A

Q. What synthetic routes are recommended for synthesizing 2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid?

  • Methodological Answer : The compound can be synthesized via chlorosulfonation of 2,4-dichlorobenzoic acid, followed by coupling with 3-methylaniline. Key steps include:
  • Reacting 2,4-dichloro-5-(chlorosulfonyl)benzoic acid with (3-methylphenyl)amine under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .
  • Optimization of reaction time (5–18 hours) and temperature (room temperature) to improve yield and purity .
  • Purification via column chromatography using ethyl acetate/hexane gradients .

Q. How can the structure of this compound be validated?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR (¹H and ¹³C) to confirm substituent positions and sulfamoyl linkage .
  • IR spectroscopy to identify functional groups (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹) .
  • X-ray crystallography for absolute configuration determination, particularly if crystal derivatives are synthesized .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays targeting α-glucosidase and α-amylase for antidiabetic potential:
  • α-Glucosidase inhibition : Measure IC₅₀ values using p-nitrophenyl glucopyranoside as a substrate .
  • α-Amylase inhibition : Use starch-iodine assays to compare potency against standard drugs like acarbose .
  • Dose-response curves (0.1–100 µM) to establish efficacy thresholds .

Advanced Research Questions

Q. How can molecular docking elucidate binding interactions with target enzymes?

  • Methodological Answer : Use tools like AutoDock Vina to predict binding modes:
  • Prepare the ligand (compound) and receptor (e.g., α-glucosidase PDB: 2QMJ) using PyMOL .
  • Set grid parameters to cover the active site (e.g., 20 ų box) and run docking with exhaustiveness = 20 .
  • Validate results with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .

Q. How to resolve discrepancies in reported inhibitory activity across studies?

  • Methodological Answer : Cross-validate findings using:
  • Enzyme source standardization (e.g., recombinant vs. tissue-extracted enzymes) .
  • Buffering conditions : pH and ionic strength can alter enzyme kinetics .
  • Orthogonal assays (e.g., isothermal titration calorimetry) to confirm binding affinity .

Q. What strategies optimize ADME properties for in vivo studies?

  • Methodological Answer : Focus on solubility and metabolic stability:
  • LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce hydrophobicity .
  • Microsomal stability assays : Use liver microsomes to identify metabolic hotspots .
  • Caco-2 permeability assays to predict intestinal absorption .

Q. How to design structure-activity relationship (SAR) studies for sulfamoyl benzoic acid derivatives?

  • Methodological Answer : Systematically modify substituents and evaluate bioactivity:
  • Sulfamoyl nitrogen substituents : Replace 3-methylphenyl with nitro- or fluoro-aryl groups to enhance potency .
  • Chlorine positioning : Compare 2,4-dichloro vs. 3,5-dichloro analogs for steric effects .
  • Bioisosteric replacements : Substitute benzoic acid with thiophene carboxylic acid to improve solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.